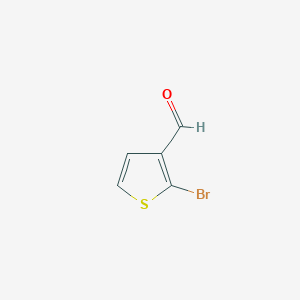

2-Bromothiophene-3-carbaldehyde

概要

説明

2-Bromothiophene-3-carbaldehyde is an organic compound with the molecular formula C5H3BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the second position and an aldehyde group at the third position of the thiophene ring. It is widely used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromothiophene-3-carbaldehyde typically involves the bromination of thiophene followed by formylation. One common method includes dissolving 3-bromothiophene in tetrahydrofuran (THF) under a nitrogen atmosphere and cooling it in an ice bath. Diisopropylamine is then added dropwise, followed by the addition of 1-formylpiperidine. The reaction mixture is stirred at room temperature for several hours, quenched with saturated ammonium chloride solution, and extracted with ether. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative brominating agents and solvents to optimize the reaction conditions and reduce costs .

化学反応の分析

Types of Reactions: 2-Bromothiophene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to facilitate the reaction

Major Products:

Oxidation: 2-Bromothiophene-3-carboxylic acid.

Reduction: 2-Bromothiophene-3-methanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used

科学的研究の応用

Organic Synthesis

2-Bromothiophene-3-carbaldehyde is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity is attributed to its electrophilic nature due to the aldehyde group, which participates in nucleophilic addition reactions and cross-coupling reactions.

Case Studies

- Synthesis of Thiophene Derivatives : Research has demonstrated that this compound can be utilized to synthesize complex thiophene derivatives that are crucial for developing organic semiconductors and conductive polymers. These derivatives have applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

| Reaction Type | Example Compound | Yield (%) |

|---|---|---|

| Nucleophilic Addition | Various thiophenes | 78.9 |

| Cross-Coupling | Aryl/het-aryl derivatives | 30-85 |

Pharmaceutical Applications

The compound serves as a precursor for synthesizing biologically active molecules, showcasing potential pharmaceutical properties such as antimicrobial and anticancer activities.

Research Findings

- Anticancer Activity : Derivatives of this compound have been studied for their ability to inhibit specific enzymes involved in cancer progression. For instance, compounds synthesized from this intermediate have shown promising results in vitro against various cancer cell lines .

| Compound Type | Target Disease | Activity |

|---|---|---|

| Antimicrobial | Bacterial infections | Effective |

| Anticancer | Various cancers | Inhibitory effects |

Material Science

In materials science, this compound is important for developing new materials with electronic properties. It plays a role in the production of advanced materials used in electro-optical devices.

Applications in Electronics

- Organic Light Emitting Diodes (OLEDs) : The compound's derivatives are integral to creating efficient OLED materials due to their favorable electronic properties .

| Material Type | Application | Properties |

|---|---|---|

| OLEDs | Display technology | High efficiency |

| Conductive Polymers | Flexible electronics | Enhanced conductivity |

作用機序

The mechanism of action of 2-Bromothiophene-3-carbaldehyde and its derivatives often involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, its derivatives may inhibit enzymes or receptors involved in disease processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function .

類似化合物との比較

- 2-Bromothiophene-3-carboxylic acid

- 2-Bromothiophene-3-methanol

- 3-Bromothiophene-2-carbaldehyde

- 2-Thiophenecarboxaldehyde

Comparison: 2-Bromothiophene-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the thiophene ring. This combination allows for versatile chemical modifications and a wide range of applications. Compared to its analogs, such as 2-Bromothiophene-3-carboxylic acid and 2-Bromothiophene-3-methanol, the aldehyde group in this compound provides additional reactivity, making it a valuable intermediate in organic synthesis .

生物活性

2-Bromothiophene-3-carbaldehyde (CAS No. 1860-99-7) is an organic compound characterized by its bromine substitution and aldehyde functional group attached to a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 191.04 g/mol. Its structure features a five-membered thiophene ring with a bromine atom at position 2 and an aldehyde group at position 3, which contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C5H3BrOS |

| Molecular Weight | 191.04 g/mol |

| CAS Number | 1860-99-7 |

| IUPAC Name | This compound |

| SMILES | C1=CSC(=C1C=O)Br |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, compounds synthesized from this precursor have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Antibacterial Activity : Compounds derived from this compound demonstrated varying degrees of antibacterial activity. For instance, in a study involving arylthiophene derivatives, one compound showed an IC50 value of 29.7 µg/mL against Pseudomonas aeruginosa, outperforming standard antibiotics like streptomycin .

- Antifungal Activity : The compound also exhibited antifungal properties, with some derivatives showing effectiveness against common fungal strains such as Candida albicans and Aspergillus flavus. The agar-well diffusion method was employed to evaluate these activities, revealing moderate to significant effects against several tested strains .

Anticancer Activity

The potential anticancer properties of this compound are primarily attributed to its ability to interact with cellular targets involved in cancer progression. Research has shown that derivatives can inhibit specific enzymes or receptors linked to tumor growth.

- Mechanism of Action : The aldehyde group in the compound can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins, which may alter their function and activity. This mechanism is crucial for the development of anticancer agents.

Case Studies and Research Findings

- Synthesis and Evaluation : A series of novel compounds derived from this compound were synthesized via Suzuki cross-coupling reactions. These compounds were assessed for their antibacterial and anticancer activities, with several showing promising results .

- In Vitro Studies : In vitro assays demonstrated that certain derivatives had significant cytotoxic effects on cancer cell lines, indicating their potential as lead compounds for further drug development .

- Comparative Analysis : A comparative study highlighted that metal complexes formed with derivatives of this compound exhibited enhanced biological activities compared to the parent ligands, suggesting that coordination chemistry could play a role in augmenting efficacy against microbial and cancerous cells .

特性

IUPAC Name |

2-bromothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrOS/c6-5-4(3-7)1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEGVQIGIBCTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482184 | |

| Record name | 2-bromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-99-7 | |

| Record name | 2-bromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromothiophene-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-bromothiophene-3-carbaldehyde synthesized?

A1: The research paper describes the synthesis of this compound through the bromination of a starting material, thiophene-3-carbaldehyde. [] This suggests a relatively straightforward synthesis method for obtaining the desired compound, although specific conditions and yields are not detailed in the abstract.

Q2: What is the role of this compound in the synthesis of thienothiophenes and thienothieno[3,2-d]pyrimidinones?

A2: The research highlights that this compound serves as a crucial building block for constructing more complex heterocyclic systems. Specifically, it reacts with ethyl 2-sulfanylacetate or 2-sulfanylacetamide to yield thienothiophenes. [] Furthermore, thienothiophenes containing a specific o-aminocarboxamide substitution pattern can be further reacted with triethyl orthoformate to produce thienothieno[3,2-d]pyrimidinones. [] This highlights the compound's utility in generating diverse libraries of potentially bioactive compounds for medicinal chemistry research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。